molecular formula C21H32N4OS B5173178 (4-Cyclohexyl-1,4-diazepan-1-yl)-(6-thiomorpholin-4-ylpyridin-3-yl)methanone

(4-Cyclohexyl-1,4-diazepan-1-yl)-(6-thiomorpholin-4-ylpyridin-3-yl)methanone

Cat. No.: B5173178
M. Wt: 388.6 g/mol
InChI Key: GIWWUCXAOHAFLV-UHFFFAOYSA-N
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Description

(4-Cyclohexyl-1,4-diazepan-1-yl)-(6-thiomorpholin-4-ylpyridin-3-yl)methanone is a complex organic compound characterized by the presence of a diazepane ring, a thiomorpholine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclohexyl-1,4-diazepan-1-yl)-(6-thiomorpholin-4-ylpyridin-3-yl)methanone typically involves multiple steps, including the formation of the diazepane and thiomorpholine rings, followed by their coupling with the pyridine ring. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclohexyl-1,4-diazepan-1-yl)-(6-thiomorpholin-4-ylpyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-Cyclohexyl-1,4-diazepan-1-yl)-(6-thiomorpholin-4-ylpyridin-3-yl)methanone has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in the study of biological processes and as a potential lead compound for drug discovery.

    Medicine: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Cyclohexyl-1,4-diazepan-1-yl)-(6-thiomorpholin-4-ylpyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets of interest.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Cyclohexyl-1,4-diazepan-1-yl)-3-(methylsulfanyl)-1-propanone
  • 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-cyclopentyl-2-pyridinamine

Uniqueness

Compared to similar compounds, (4-Cyclohexyl-1,4-diazepan-1-yl)-(6-thiomorpholin-4-ylpyridin-3-yl)methanone stands out due to its unique combination of structural features, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(4-cyclohexyl-1,4-diazepan-1-yl)-(6-thiomorpholin-4-ylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4OS/c26-21(18-7-8-20(22-17-18)24-13-15-27-16-14-24)25-10-4-9-23(11-12-25)19-5-2-1-3-6-19/h7-8,17,19H,1-6,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWWUCXAOHAFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCCN(CC2)C(=O)C3=CN=C(C=C3)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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